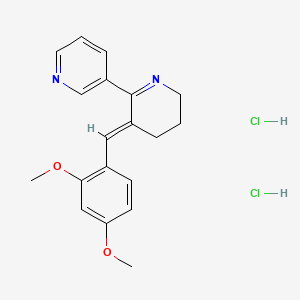

GTS-21 dihydrochloride

Overview

Description

3-(2,4-Dimethoxybenzylidene)anabaseine: GTS-21 dihydrochloride , is a novel, small-molecule, orally active and selective alpha-7 nicotinic acetylcholine receptor agonist. It has demonstrated memory and cognition enhancement activity in human clinical trials . This compound is a derivative of the natural product anabaseine and has been studied for its potential therapeutic uses, particularly in the treatment of neurodegenerative diseases and psychiatric disorders .

Mechanism of Action

Target of Action

GTS-21 dihydrochloride, also known as Dmxb-A, is a novel, small-molecule, orally active and selective alpha-7 nicotinic acetylcholine (nACh) receptor agonist . It binds to both the α4β2 and α7 subtypes of neural nicotinic acetylcholine receptors (nAChRs), but activates only the α7 subtype to any significant extent .

Mode of Action

The mode of action of this compound involves the alpha (7) nicotinic receptor mediated release of gamma-aminobutyric acid (GABA) by hippocampal interneurons . This inhibitory process represents a potential new target for therapeutic intervention in schizophrenia .

Biochemical Pathways

The biochemical pathways affected by this compound involve Nrf2 and CREB signaling pathways, which are commonly involved in the anti-inflammatory and neuroprotective effects of this compound . The stimulation of the α7 nAChR by this compound may have therapeutic promise for neurodegenerative diseases characterized by microglial activation .

Pharmacokinetics

this compound is rapidly and extensively absorbed after oral administration. In rat studies, this compound showed linear pharmacokinetics over doses ranging from 1 to 10 mg/kg with an absolute bioavailability of 23% . These properties impact the bioavailability of this compound, making it an effective therapeutic agent.

Result of Action

The molecular and cellular effects of this compound’s action include memory and cognition enhancement activity, as demonstrated in human clinical trials . This compound has been shown to enhance macrophage function by inhibiting the release of nuclear HMGB1, thereby improving bacterial clearance and reducing acute lung injury .

Action Environment

The action of this compound can be influenced by environmental factors such as oxygen levels. For instance, in a study where mice were exposed to hyperoxia (≥99% O2) and subsequently challenged with Pseudomonas aeruginosa, the systemic administration of this compound significantly increased bacterial clearance, decreased acute lung injury, and decreased accumulation of airway HMGB1 compared to the saline control . This suggests that the α7nAChR represents a potential pharmacological target to improve the clinical outcome of patients on ventilators by augmenting host defense against bacterial infections .

Biochemical Analysis

Biochemical Properties

GTS-21 dihydrochloride plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It primarily binds to the alpha-7 nicotinic acetylcholine receptor, a ligand-gated ion channel that is widely distributed in the central nervous system. This interaction leads to the activation of the receptor, resulting in the modulation of neurotransmitter release and synaptic plasticity . Additionally, this compound has been shown to inhibit the expression of inducible nitric oxide synthase and proinflammatory cytokines in microglial cells, indicating its anti-inflammatory properties .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, it enhances cognitive function by improving attention, working memory, and episodic secondary memory . In microglial cells, this compound reduces the expression of proinflammatory markers and inhibits microglial activation, thereby exerting neuroprotective effects . Furthermore, it influences cell signaling pathways such as PI3K/Akt, NF-κB, AMPK, Nrf2, CREB, and PPARγ, which are involved in inflammation and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the alpha-7 nicotinic acetylcholine receptor. This binding leads to the activation of the receptor, resulting in the release of gamma-aminobutyric acid (GABA) by hippocampal interneurons . The activation of the receptor also modulates various signaling pathways, including the inhibition of PI3K/Akt and NF-κB, and the upregulation of AMPK, Nrf2, CREB, and PPARγ signals . These molecular interactions contribute to the compound’s anti-inflammatory and neuroprotective effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability and efficacy in both in vitro and in vivo studies. For instance, in LPS-induced systemic inflammation and MPTP-induced Parkinson’s disease model mice, this compound reduced microglial activation and production of proinflammatory markers over time . Additionally, the compound has shown long-term neuroprotective effects by restoring locomotor activity and reducing dopaminergic neuronal cell death in MPTP-injected mice .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study involving mice exposed to hyperoxia, the systemic administration of this compound at doses of 0.04, 0.4, and 4 mg/kg significantly increased bacterial clearance and decreased acute lung injury in a dose-dependent manner . Higher doses of the compound have been associated with enhanced cognitive function and reduced inflammation, while excessive doses may lead to adverse effects such as toxicity and impaired cellular function .

Metabolic Pathways

This compound is involved in several metabolic pathways, including O-demethylation and glucuronidation. The compound is primarily metabolized by cytochrome P450 enzymes, specifically CYPIA2 and CYP2E1, which are responsible for its O-demethylation . The resulting metabolites, such as 4-OH-GTS-21 and 2-OH-GTS-21 glucuronide, are further processed through glucuronidation and excreted in the urine . These metabolic pathways play a crucial role in the compound’s pharmacokinetics and overall efficacy.

Transport and Distribution

This compound is rapidly and extensively absorbed after oral administration, with an absolute bioavailability of 23% in rats . The compound is distributed throughout the body, including the central nervous system, where it exerts its therapeutic effects. This compound interacts with various transporters and binding proteins that facilitate its transport and distribution within cells and tissues . This distribution is essential for the compound’s ability to modulate neurotransmitter release and synaptic plasticity.

Subcellular Localization

The subcellular localization of this compound is primarily within the central nervous system, where it targets the alpha-7 nicotinic acetylcholine receptor. The compound’s activity and function are influenced by its localization to specific compartments or organelles within neuronal cells . Additionally, this compound may undergo post-translational modifications that direct it to specific subcellular locations, further enhancing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dimethoxybenzylidene)anabaseine involves the condensation of 2,4-dimethoxybenzaldehyde with anabaseine under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of 3-(2,4-Dimethoxybenzylidene)anabaseine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-(2,4-Dimethoxybenzylidene)anabaseine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable base.

Major Products Formed:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Reduced forms of the compound.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

3-(2,4-Dimethoxybenzylidene)anabaseine has a wide range of scientific research applications, including:

Biology: Investigated for its effects on neuronal signaling and cognitive function.

Medicine: Studied for its potential therapeutic uses in treating neurodegenerative diseases such as Alzheimer’s disease and psychiatric disorders like schizophrenia

Industry: Utilized in the development of new drugs targeting nicotinic acetylcholine receptors.

Comparison with Similar Compounds

Uniqueness: 3-(2,4-Dimethoxybenzylidene)anabaseine is unique due to its selective activation of alpha-7 nicotinic acetylcholine receptors, which distinguishes it from other nicotinic agonists that may have broader receptor activity . This selectivity contributes to its potential therapeutic benefits in treating cognitive impairments and neurodegenerative diseases .

Properties

CAS No. |

156223-05-1 |

|---|---|

Molecular Formula |

C19H21ClN2O2 |

Molecular Weight |

344.8 g/mol |

IUPAC Name |

3-[(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-3,4-dihydro-2H-pyridin-6-yl]pyridine;hydrochloride |

InChI |

InChI=1S/C19H20N2O2.ClH/c1-22-17-8-7-14(18(12-17)23-2)11-15-5-4-10-21-19(15)16-6-3-9-20-13-16;/h3,6-9,11-13H,4-5,10H2,1-2H3;1H/b15-11+; |

InChI Key |

FNVCHJIVFOPCGS-KRWCAOSLSA-N |

SMILES |

COC1=CC(=C(C=C1)C=C2CCCN=C2C3=CN=CC=C3)OC.Cl.Cl |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C/2\CCCN=C2C3=CN=CC=C3)OC.Cl |

Canonical SMILES |

COC1=CC(=C(C=C1)C=C2CCCN=C2C3=CN=CC=C3)OC.Cl |

Appearance |

Solid powder |

Synonyms |

(E)-3-(2,4-dimethoxybenzylidene)-3,4,5,6-tetrahydro-2,3'-bipyridine dihydrochloride |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.